molecular formula C12H20Cl2N4O B2375983 (5R,7R)-5-methyl-4-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-ol dihydrochloride CAS No. 1001269-85-7

(5R,7R)-5-methyl-4-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-ol dihydrochloride

Cat. No.: B2375983
CAS No.: 1001269-85-7
M. Wt: 307.22
InChI Key: OWLDVUBHSFAGQJ-RKDXNWHRSA-N
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Description

(5R,7R)-5-methyl-4-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-ol dihydrochloride is a useful research compound. Its molecular formula is C12H20Cl2N4O and its molecular weight is 307.22. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound, also known as (5R,7R)-5-methyl-4-(piperazin-1-yl)-5H,6H,7H-cyclopenta[d]pyrimidin-7-ol dihydrochloride, is a derivative of pyrimidinylpiperazine . Pyrimidinylpiperazine is known to act as an antagonist of the α2-adrenergic receptor and, to a much lesser extent, as a partial agonist of the 5-HT1A receptor . Therefore, it is likely that this compound may also interact with these receptors.

Mode of Action

As an antagonist of the α2-adrenergic receptor, the compound would bind to this receptor and block its activation, preventing the typical physiological responses triggered by the receptor’s natural ligands . As a partial agonist of the 5-HT1A receptor, the compound would bind to this receptor and partially activate it, leading to a response that is less than the maximum response triggered by full agonists .

Biochemical Pathways

The α2-adrenergic receptor and the 5-HT1A receptor are involved in various biochemical pathways. The α2-adrenergic receptor plays a role in the regulation of neurotransmitter release, while the 5-HT1A receptor is involved in the serotonergic system, which regulates mood, appetite, and sleep .

Pharmacokinetics

Based on its structural similarity to pyrimidinylpiperazine, it is likely to have similar adme (absorption, distribution, metabolism, and excretion) properties

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific cells and tissues where the α2-adrenergic and 5-HT1A receptors are expressed. For example, in neurons, blocking the α2-adrenergic receptor could lead to increased release of neurotransmitters, while partially activating the 5-HT1A receptor could modulate neuronal activity .

Properties

IUPAC Name

(5R,7R)-5-methyl-4-piperazin-1-yl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O.2ClH/c1-8-6-9(17)11-10(8)12(15-7-14-11)16-4-2-13-3-5-16;;/h7-9,13,17H,2-6H2,1H3;2*1H/t8-,9-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRTWWXCCGPEYAT-UONRGADFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=C1C(=NC=N2)N3CCNCC3)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H](C2=C1C(=NC=N2)N3CCNCC3)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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